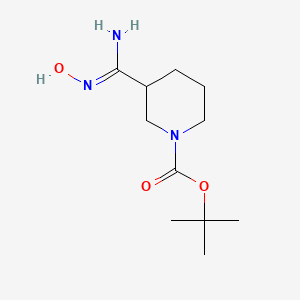

1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine

Description

1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine (CAS: 479080-28-9) is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a hydroxycarbamimidoyl substituent at the 3-position. Its molecular formula is C₁₁H₂₁N₃O₃, with a molecular weight of 243.30 g/mol . This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules requiring selective protection and functionalization of the piperidine scaffold.

Properties

IUPAC Name |

tert-butyl 3-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(15)14-6-4-5-8(7-14)9(12)13-16/h8,16H,4-7H2,1-3H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVBHZWEPHUWBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694081 | |

| Record name | tert-Butyl 3-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479080-28-9 | |

| Record name | tert-Butyl 3-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Protection Step

- Starting Material: 3-hydroxypiperidine

- Reagent: Di-tert-butyl dicarbonate (Boc anhydride)

- Conditions:

- Equivalent ratio of 3-hydroxypiperidine to Boc anhydride: 1:1 to 1:2

- Temperature: 20–35 °C

- Reaction time: 4–20 hours

- Process: The amino group of 3-hydroxypiperidine is selectively protected by Boc anhydride in aqueous or organic solvent media, often in a one-pot method that avoids intermediate purification, enhancing operational simplicity and yield.

Oxidation to N-tert-Butyloxycarbonyl-3-piperidone

- Reagents: Sodium dichloroisocyanurate (NaDCC), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), sodium bromide (NaBr)

- Conditions:

- Equivalent ratios (substrate:NaBr:NaDCC:TEMPO): 1.0 (0.03–1.5):0.5–2.0:0.01–0.15

- Temperature: 5–35 °C, typically around 10–25 °C

- Reaction time: 5–20 hours

- Mechanism: The NaDCC-TEMPO system selectively oxidizes the hydroxyl group at the 3-position to a ketone, forming N-tert-butyloxycarbonyl-3-piperidone with high efficiency and minimal by-products due to controlled radical-mediated oxidation.

Post-Oxidation Treatment

- Quenching with saturated sodium sulfite solution to stop the reaction

- Extraction with organic solvents such as dichloromethane or ethyl acetate (40–60 times the product mass), repeated 1–3 times

- Separation using a three-phase centrifuge to efficiently separate emulsions and recover organic phase

- Concentration and crystallization steps including coarse crystallization, decolorization with activated carbon, recrystallization, and drying at 25–50 °C for 4–16 hours

Reduction to (S)-N-tert-Butyloxycarbonyl-3-hydroxypiperidine

- Catalyst: Ketoreductase (KRED) enzyme system often combined with glucose dehydrogenase (GDH) for cofactor regeneration

- Cofactors: NADP+

- Conditions:

- pH: 6.0–8.0, often around 6.5

- Temperature: 20–50 °C, typically 25 °C

- Reaction time: 1–20 hours

- Buffer: Phosphate buffer or citrate buffer systems

- Process: The enzymatic reduction stereoselectively converts the ketone group back to the (S)-configured hydroxyl group, yielding the chiral intermediate with high enantiomeric purity (>99.9%). The reaction is carried out in aqueous buffer with glucose as a co-substrate for cofactor recycling.

While specific detailed protocols for the direct introduction of the N-hydroxycarbamimidoyl group onto the 3-position of the piperidine ring are less frequently disclosed in open literature, the general approach involves:

- Conversion of the hydroxyl group or the corresponding amine derivative into an amidine intermediate

- Subsequent hydroxylation or reaction with hydroxylamine derivatives to form the N-hydroxycarbamimidoyl moiety

- This step requires controlled conditions to preserve stereochemistry and avoid side reactions

Summary Table of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| Amino protection (Boc) | Di-tert-butyl dicarbonate, 3-hydroxypiperidine | 20–35 | 4–20 | One-pot method improves efficiency |

| Oxidation to piperidone | NaDCC, TEMPO, NaBr | 5–35 (opt. 10–25) | 5–20 | NaDCC-TEMPO system offers high selectivity |

| Quenching and extraction | Saturated sodium sulfite; DCM or ethyl acetate | Ambient | 1–3 extractions | Three-phase centrifuge used for phase separation |

| Enzymatic reduction to (S)-hydroxy | KRED/GDH enzymes, NADP+, glucose, phosphate buffer | 20–50 (opt. 25) | 1–20 | High enantiomeric purity (>99.9%) |

| Crystallization and drying | n-Hexane, activated carbon, drying at 25–50 | 25–50 | 4–16 | Purification to >99.9% purity |

Research Findings and Advantages

- The NaDCC-TEMPO oxidation system significantly improves reaction efficiency, reduces impurities, and minimizes catalyst poisoning compared to traditional oxidants.

- One-pot protection and oxidation streamline the synthesis, reducing operational complexity and waste.

- Enzymatic reduction provides excellent stereoselectivity, critical for pharmaceutical intermediates where chirality affects biological activity.

- Use of three-phase centrifugation in post-reaction workup effectively solves emulsification problems common in enzyme reactions, facilitating continuous production and scalability.

- Overall yields of the chiral intermediate reach approximately 70% with purities exceeding 99.9% by GC and chiral HPLC analysis.

Chemical Reactions Analysis

1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The primary application of 1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine is in the development of pharmaceutical agents. Its derivatives have been studied for their potential as:

- Anticancer agents: Research indicates that piperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest.

- Antiviral compounds: Some derivatives have shown efficacy against viral infections by interfering with viral replication processes.

Case Study: Anticancer Activity

A study demonstrated that Boc-piperidine derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutic agents .

Insecticide Development

Another notable application is in the formulation of insecticides. Compounds similar to this compound have been tested for their effectiveness against agricultural pests. The structural modifications enhance their potency and selectivity while minimizing toxicity to non-target organisms.

Case Study: Insecticidal Efficacy

Research on halogen-substituted amides derived from piperidine structures has shown promising results as effective insecticides, demonstrating reduced resistance development in target pest populations .

Biochemical Research

In biochemical studies, Boc-piperidine derivatives are utilized as intermediates in synthesizing complex molecules, including peptide mimetics and enzyme inhibitors. Their ability to mimic natural substrates makes them valuable tools in enzyme kinetics studies.

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of 1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations

2.1.1. 1-tert-Butyloxycarbonyl-4-[2-(N-Hydroxycarbamimidoyl)ethyl]piperazine

- Molecular Formula : C₁₃H₂₅N₅O₃

- Key Differences :

- Replaces the piperidine ring with a piperazine ring (two nitrogen atoms instead of one).

- The hydroxycarbamimidoyl group is attached via an ethyl linker at the 4-position.

2.1.2. (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

- Molecular Formula: C₁₇H₂₃NO₄

- Key Differences :

- Features a phenyl group at the 4-position and a carboxylic acid at the 3-position.

- Stereochemistry (3S,4R) introduces enantioselectivity in biological interactions.

- Implications : The phenyl group enhances hydrophobicity, favoring membrane permeability, while the carboxylic acid increases solubility in aqueous media .

Substituent Position and Reactivity

2.2.1. 1-(tert-Butoxycarbonyl)-3,3-dimethyl-4-oxopiperidine

- Molecular Formula: C₁₂H₂₁NO₃

- Key Differences :

- Contains a 4-oxo group (ketone) and two methyl groups at the 3-position.

- Implications : The oxo group introduces electrophilicity, enabling nucleophilic addition reactions. Steric hindrance from dimethyl groups reduces accessibility for enzymatic or chemical modifications .

2.2.2. 1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic Acid

- Molecular Formula: C₁₁H₁₈FNO₄

- Key Differences :

- Substituted with fluorine and a carboxylic acid at the 3-position.

- Implications : Fluorine’s electronegativity enhances metabolic stability by resisting oxidation. The carboxylic acid promotes ionic interactions in biological systems .

Structural Analogues in Drug Discovery

2.3.1. (R)-1-N-Boc-3-Methylaminopiperidine

- Molecular Formula : C₁₁H₂₂N₂O₂

- Key Differences :

- Replaces hydroxycarbamimidoyl with a methylamine group.

- Implications : Methylamine’s lower hydrogen-bonding capacity may reduce target affinity but improve lipophilicity for blood-brain barrier penetration .

Biological Activity

1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine (Boc-piperidine) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and an N-hydroxycarbamimidoyl moiety. The chemical formula is , with a molecular weight of 218.26 g/mol. Its structure can be represented as follows:

The biological activity of Boc-piperidine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The N-hydroxycarbamimidoyl group is known to participate in the formation of reactive intermediates that can affect protein function.

- Enzyme Inhibition : Boc-piperidine has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit proteases, which play critical roles in cellular signaling and disease progression.

- Receptor Modulation : The compound may also act as a modulator of neurotransmitter receptors, influencing neurological pathways and potentially providing therapeutic effects in conditions such as depression or anxiety.

Table 1: Summary of Biological Activities

| Activity Type | Effect Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits protease activity | |

| Neurotransmitter Modulation | Modulates receptor activity | |

| Antimicrobial Properties | Exhibits antibacterial effects |

Case Study 1: Enzyme Inhibition

A study demonstrated that Boc-piperidine effectively inhibited the activity of serine proteases, which are crucial in various physiological processes. The inhibition was quantified using IC50 values, indicating the concentration required to inhibit 50% of the enzyme activity.

Case Study 2: Neuropharmacological Effects

In a series of behavioral assays on rodent models, Boc-piperidine was administered to evaluate its effects on anxiety-like behaviors. Results indicated a significant reduction in anxiety scores compared to control groups, suggesting potential applications in anxiety disorders.

Case Study 3: Antimicrobial Activity

Research conducted on the antimicrobial properties of Boc-piperidine revealed that it exhibits significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined, showcasing its potential as a lead compound for developing new antibiotics.

Research Findings

Recent research has focused on optimizing the synthesis of Boc-piperidine derivatives to enhance its biological activity. Modifications to the piperidine ring and substituents have led to compounds with improved potency and selectivity for specific biological targets.

Q & A

Q. What are the standard synthetic routes for 1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine, and how can intermediates be characterized?

The synthesis typically involves Boc (tert-butyloxycarbonyl) protection of the piperidine nitrogen, followed by functionalization at the 3-position. A common approach includes:

- Step 1 : Boc protection of piperidine using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane with a base like DMAP .

- Step 2 : Introduction of the N-hydroxycarbamimidoyl group via nucleophilic substitution or condensation reactions with hydroxylamine derivatives.

- Characterization : Confirm intermediates via -NMR (e.g., tert-butyl protons at δ 1.4–1.5 ppm) and HPLC (purity >95%). For the final product, LC-MS and IR (amide C=O stretch ~1680 cm⁻¹) are critical .

Q. How can researchers assess the purity and stability of this compound under storage conditions?

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and compare retention times against standards. UV detection at 210–254 nm is recommended for nitro/amide groups .

- Stability : Conduct accelerated degradation studies at varying pH (1–13), temperature (4°C, 25°C, 40°C), and humidity (40–75% RH). Monitor degradation products via LC-MS and quantify using calibration curves .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the N-hydroxycarbamimidoyl functionalization step?

- Variables to test :

- Solvent polarity : Compare DMF (high polarity) vs. THF (moderate) to influence reaction kinetics.

- Catalysts : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselectivity.

- Temperature : Perform reactions at 0°C (kinetic control) vs. reflux (thermodynamic control).

- Data analysis : Use DOE (Design of Experiments) to identify critical factors. For example, a study on similar piperidine derivatives showed 15–20% yield improvements using DMF at 50°C with ZnCl₂ .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case study : If antinociceptive assays (e.g., tail-flick test in mice) show variability:

- Standardize protocols : Ensure consistent dosing (mg/kg), vehicle (DMSO/saline ratios), and endpoint measurements (latency time thresholds).

- Control for metabolism : Compare results in CYP450-inhibited vs. normal models to assess metabolic stability .

- Mechanistic validation : Use knock-out models or receptor-binding assays (e.g., μ-opioid receptors) to confirm target engagement .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to chemokine receptors (e.g., CCR5) based on piperidine scaffold interactions.

- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the N-hydroxycarbamimidoyl group.

- Validation : Cross-reference with experimental SPR (surface plasmon resonance) data for binding affinity (KD values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.